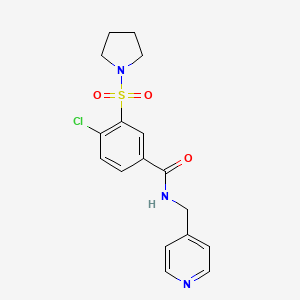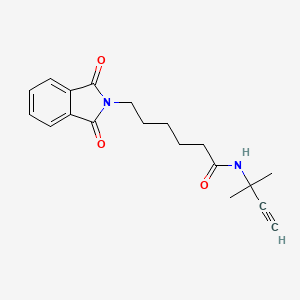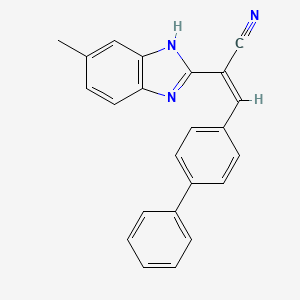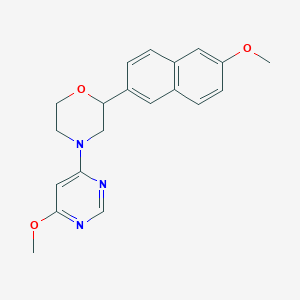![molecular formula C33H35N3O B5277834 (2Z)-3-methyl-2-[[4-[[4-(5-phenyl-3,4-dihydropyrazol-2-yl)phenyl]methylideneamino]phenyl]methylidene]-6-propan-2-ylcyclohexan-1-one](/img/structure/B5277834.png)
(2Z)-3-methyl-2-[[4-[[4-(5-phenyl-3,4-dihydropyrazol-2-yl)phenyl]methylideneamino]phenyl]methylidene]-6-propan-2-ylcyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2Z)-3-methyl-2-[[4-[[4-(5-phenyl-3,4-dihydropyrazol-2-yl)phenyl]methylideneamino]phenyl]methylidene]-6-propan-2-ylcyclohexan-1-one is a complex organic molecule characterized by its unique structure, which includes a cyclohexanone core, multiple aromatic rings, and a dihydropyrazole moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-methyl-2-[[4-[[4-(5-phenyl-3,4-dihydropyrazol-2-yl)phenyl]methylideneamino]phenyl]methylidene]-6-propan-2-ylcyclohexan-1-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the cyclohexanone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the dihydropyrazole moiety: This step involves the reaction of a phenylhydrazine derivative with an appropriate ketone or aldehyde to form the dihydropyrazole ring.
Aromatic substitution reactions: The aromatic rings are introduced through electrophilic aromatic substitution reactions, often using Friedel-Crafts acylation or alkylation methods.
Final assembly: The final step involves the condensation of the intermediate compounds to form the target molecule, often under reflux conditions with a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-methyl-2-[[4-[[4-(5-phenyl-3,4-dihydropyrazol-2-yl)phenyl]methylideneamino]phenyl]methylidene]-6-propan-2-ylcyclohexan-1-one: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings, using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, or lithium aluminum hydride.
Substitution: Sodium hydride, lithium diisopropylamide, and various halogenating agents.
Major Products
The major products formed from these reactions include ketones, alcohols, amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2Z)-3-methyl-2-[[4-[[4-(5-phenyl-3,4-dihydropyrazol-2-yl)phenyl]methylideneamino]phenyl]methylidene]-6-propan-2-ylcyclohexan-1-one: has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as anti-inflammatory, antioxidant, and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for the development of new drugs targeting specific diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2Z)-3-methyl-2-[[4-[[4-(5-phenyl-3,4-dihydropyrazol-2-yl)phenyl]methylideneamino]phenyl]methylidene]-6-propan-2-ylcyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes or receptors: Modulating their activity and influencing cellular processes.
Interacting with DNA or RNA: Affecting gene expression and protein synthesis.
Modulating signaling pathways: Influencing cellular communication and response to external stimuli.
Comparison with Similar Compounds
(2Z)-3-methyl-2-[[4-[[4-(5-phenyl-3,4-dihydropyrazol-2-yl)phenyl]methylideneamino]phenyl]methylidene]-6-propan-2-ylcyclohexan-1-one: can be compared with other similar compounds, such as:
Dichloroanilines: These compounds also contain aromatic rings and are used in the production of dyes and herbicides.
Triple-bonded compounds: Such as acetylene and cyanogen, which have unique bonding properties and are used in various chemical applications.
The uniqueness of This compound lies in its complex structure and potential for diverse applications in scientific research and industry.
Properties
IUPAC Name |
(2Z)-3-methyl-2-[[4-[[4-(5-phenyl-3,4-dihydropyrazol-2-yl)phenyl]methylideneamino]phenyl]methylidene]-6-propan-2-ylcyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H35N3O/c1-23(2)30-18-9-24(3)31(33(30)37)21-25-10-14-28(15-11-25)34-22-26-12-16-29(17-13-26)36-20-19-32(35-36)27-7-5-4-6-8-27/h4-8,10-17,21-24,30H,9,18-20H2,1-3H3/b31-21-,34-22? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTGPUYWMMKMQBX-RLFSOAAGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(=O)C1=CC2=CC=C(C=C2)N=CC3=CC=C(C=C3)N4CCC(=N4)C5=CC=CC=C5)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1CCC(C(=O)/C1=C\C2=CC=C(C=C2)N=CC3=CC=C(C=C3)N4CCC(=N4)C5=CC=CC=C5)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H35N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-{3-[5-(2-chlorophenyl)-2-furyl]acryloyl}phenyl)-2-furamide](/img/structure/B5277766.png)
![6-hydroxy-2-[2-(3-methyl-2-thienyl)vinyl]-5-nitro-4(3H)-pyrimidinone](/img/structure/B5277767.png)
![{2-[(4-butoxy-3-chlorobenzyl)thio]ethyl}amine hydrochloride](/img/structure/B5277781.png)
![(1,1-dimethyl-2-{3-[4-(2-methylphenyl)-1-piperazinyl]-1-piperidinyl}-2-oxoethyl)amine dihydrochloride](/img/structure/B5277788.png)
![6-[(3Z)-2-(1,3-benzodioxol-5-yl)-3-[hydroxy-(4-methylphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]hexanoic acid](/img/structure/B5277799.png)
![(3aS*,6aR*)-3-[2-(3-chlorophenyl)ethyl]-5-(2-methyl-3-furoyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5277801.png)
![{[4-(FURAN-2-YL)PYRIMIDIN-2-YL]AMINO}FORMONITRILE](/img/structure/B5277809.png)


![4-(4-butoxy-3-methylbenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5277842.png)
![4-(4-fluorophenyl)-N-[(Z)-(2-nitrophenyl)methylideneamino]-6-phenylpyrimidin-2-amine](/img/structure/B5277850.png)

